molecular formula C9H10N2O B13987279 1-(2-Cyclopropylpyrimidin-5-yl)ethanone

1-(2-Cyclopropylpyrimidin-5-yl)ethanone

Cat. No.: B13987279
M. Wt: 162.19 g/mol
InChI Key: JLXNMBTVYYEBIM-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrimidin-5-yl)ethanone is a heterocyclic compound with a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethanone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone typically involves the acylation of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrimidin-5-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid.

    Reduction: 1-(2-Cyclopropylpyrimidin-5-yl)ethanol.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various biological effects, such as antimicrobial or antiproliferative activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclopropylpyrimidin-5-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.

    1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.

    2-Cyclopropylpyrimidine: Lacks the ethanone group but retains the cyclopropyl-substituted pyrimidine ring.

Uniqueness

1-(2-Cyclopropylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C9H10N2O/c1-6(12)8-4-10-9(11-5-8)7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

JLXNMBTVYYEBIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)C2CC2

Origin of Product

United States

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